2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Beschreibung

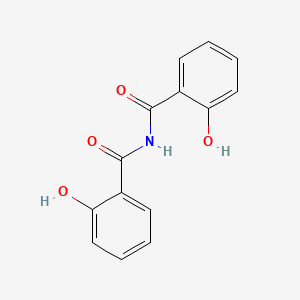

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-N-(2-hydroxybenzoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPYSJJNOYHIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30877409 | |

| Record name | DISALICYLIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1972-71-0 | |

| Record name | Disalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISALICYLIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN42R68E24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-hydroxy-N-(2-hydroxybenzoyl)benzamide" structure and properties

This technical guide details the structural, synthetic, and pharmacological profile of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (CAS: 1972-71-0), also known as Disalicylamide or Bis-salicylamide .[1]

From Critical Impurity to Privileged Pharmacophore[1]

Executive Summary

2-hydroxy-N-(2-hydroxybenzoyl)benzamide is a symmetric imide derived from two salicylic acid moieties.[1][2] While historically noted as a byproduct in the synthesis of salicylate drugs (most notably the iron chelator Deferasirox ), it has emerged as a distinct pharmacophore in coordination chemistry and antiprotozoal drug discovery. This guide analyzes its physicochemical behavior, its role as a process impurity, and its potential as a tridentate ligand.

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

The molecule consists of two o-hydroxybenzoyl groups linked by a central nitrogen atom. This creates a pseudo-aromatic system stabilized by strong intramolecular hydrogen bonding between the phenolic hydroxyls and the imide carbonyls.

| Property | Data |

| IUPAC Name | 2-hydroxy-N-(2-hydroxybenzoyl)benzamide |

| Common Synonyms | Disalicylamide; Bis-salicylamide; N-Salicyloylsalicylamide |

| CAS Number | 1972-71-0 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| SMILES | O=C(NC(=O)c1ccccc1O)c2ccccc2O |

| Acidity (pKa) | Imide NH: ~8.5; Phenolic OH: ~10.0 |

| Solubility | Low in water; Soluble in DMSO, DMF, Pyridine, aqueous NaOH |

Structural Dynamics & Tautomerism

The molecule exhibits imide-iminol tautomerism , which is critical for its metal-binding capability.[1] The acidic proton on the central nitrogen allows the molecule to act as a mono-anionic ligand, while the phenolic groups can deprotonate to form tri-anionic species in high pH environments.

-

Intramolecular H-Bonding: The phenolic protons form hydrogen bonds with the carbonyl oxygens (

), locking the phenyl rings into a planar conformation. This planarity reduces solubility but enhances membrane permeability (Lipinski's Rule of 5 compliance).

Synthesis & Process Chemistry

The synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is often a "double-edged sword": it is the desired target for antiprotozoal screening but a problematic impurity in the industrial production of Deferasirox.[1]

Intentional Synthesis Protocol

Objective: Selective formation of the symmetric imide.

Reagents:

-

Salicylamide (1.0 eq)[1]

-

Salicyloyl Chloride (1.1 eq)[1]

-

Solvent: Pyridine (acts as solvent and base)

Protocol:

-

Dissolution: Dissolve Salicylamide in anhydrous pyridine under nitrogen atmosphere.

-

Addition: Add Salicyloyl Chloride dropwise at 0°C to prevent esterification side-reactions.

-

Reflux: Heat the mixture to reflux (115°C) for 4 hours. The high temperature drives the acylation of the amide nitrogen.

-

Quench: Pour the reaction mixture into crushed ice/HCl (1M) to precipitate the crude product.

-

Purification: Recrystallize from ethanol/water. The symmetric imide crystallizes as white needles.

The "Impurity Pathway" in Deferasirox Synthesis

In the synthesis of Deferasirox (an iron chelator), this compound forms as a major "uncyclized" impurity. Understanding this pathway is vital for process control.

Figure 1: Formation pathway showing the competition between cyclization (to benzoxazinone) and linear imide formation (the impurity).[2][3][4]

Process Insight: In Deferasirox manufacturing, the reaction must reach >170°C to force cyclization into the benzoxazinone intermediate. If the temperature drops, the kinetic product is the linear 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, which is difficult to separate downstream.[1]

Pharmacological Applications[2][3][4][8][9][10]

Antiprotozoal Activity (SAR)

Recent studies (BenchChem, 2025; NIH, 2012) have identified N-benzoyl-2-hydroxybenzamides as potent agents against Toxoplasma gondii and Plasmodium falciparum.[1][5]

-

Mechanism: Disruption of the parasite's mitochondrial electron transport chain.

-

SAR Criticality: The "Bis-salicylamide" structure serves as a scaffold. Substitutions on the B-ring (e.g., 4-ethyl) dramatically increase potency compared to the symmetric parent molecule.[1]

-

Activity: The parent compound exhibits moderate IC50 values but serves as the baseline for the N-benzoyl-2-hydroxybenzamide library.[1]

Coordination Chemistry (Ligand Behavior)

The molecule acts as a tridentate O-N-O ligand. It coordinates with transition metals (

-

Phenolic Oxygen (deprotonated)

-

Imide Nitrogen (deprotonated)

-

Carbonyl Oxygen[6]

This chelation capability mimics the pharmacophore of Deferasirox, suggesting potential utility in metal chelation therapy for iron overload, albeit with lower selectivity than the triazole-based drugs.

Figure 2: Theoretical coordination mode of the dianionic ligand to a trivalent metal center.

Analytical Characterization

For researchers validating the synthesis or detecting this impurity, the following spectral signatures are diagnostic:

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 mins.

-

Retention Time: The symmetric imide is more hydrophobic than Salicylamide but less hydrophobic than Deferasirox. Expect elution at ~12-14 min (method dependent).

-

Detection: UV at 315 nm (characteristic of the salicyl-imide chromophore).

1H NMR (DMSO-d6, 400 MHz)

Due to symmetry, the signals appear simplified compared to asymmetric analogs.

-

δ 11.5 - 12.0 ppm (s, 2H): Phenolic -OH (exchangeable).[1]

-

δ 10.5 - 11.0 ppm (s, 1H): Imide -NH- (broad, acidic).[1]

-

δ 7.8 - 8.0 ppm (dd, 2H): Aromatic protons ortho to carbonyl.

-

δ 6.9 - 7.5 ppm (m, 6H): Remaining aromatic protons.

References

-

BenchChem Technical Support Team. (2025). Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide. BenchChem. Link[1]

-

National Institutes of Health (NIH). (2012). Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum. PubMed Central. Link

-

Google Patents. (2017). Process for the preparation of deferasirox (US9593086B2). Describes the formation of bis-salicylamide impurity. Link

-

BLD Pharm. (2024). 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide MSDS and Properties. Link

-

PubChem. (2025).[6][7] Compound Summary: 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (CID 126654116).[1][6] National Library of Medicine.[7] Link

Sources

- 1. 2-hydroxy-N-(2-pyridinyl)benzamide | 13563-04-7 [chemicalbook.com]

- 2. US9593086B2 - Process for the preparation of deferasirox - Google Patents [patents.google.com]

- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bis(2-hydroxybenzamide);2-hydroxy-N-(2-hydroxybenzoyl)benzamide | C28H25N3O8 | CID 126654116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide Scaffolds

A Structural and Pharmacological Analysis of Bis-Salicylamide Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (commonly referred to as Disalicylimide or Bis-salicylamide ). While often encountered as a critical intermediate or impurity in the synthesis of the blockbuster iron chelator Deferasirox , this scaffold possesses intrinsic tridentate chelating properties and serves as a precursor to bioactive 1,3-benzoxazin-4-ones. This document details the synthesis, reaction engineering, and pharmacological potential of this chemical class, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Logic[1][2]

The core molecule, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide , represents a symmetric diacylamine (imide) formed by the condensation of two salicylic acid moieties. Its chemical behavior is defined by the competition between intermolecular hydrogen bonding and intramolecular cyclization.

-

Common Names: Disalicylimide, Bis(2-hydroxybenzoyl)amine.

-

Molecular Formula: C₁₄H₁₁NO₄

-

Molecular Weight: 257.24 g/mol [1]

-

Key Structural Feature: The central imide (-CO-NH-CO-) linker is flanked by two ortho-phenolic hydroxyl groups. This arrangement allows for tridentate coordination (O-N-O or O-O-O) with trivalent metal ions (Fe³⁺, Al³⁺), mimicking the pharmacophore of siderophores.

1.1 Tautomerism and Chelation

In solution, the molecule exists in equilibrium between the keto-imide and enol-imine forms. The phenolic hydroxyls form strong intramolecular hydrogen bonds with the carbonyl oxygens, pre-organizing the molecule for metal binding. Upon deprotonation, the dianionic species acts as a potent ligand, sequestering iron with high affinity, albeit with lower selectivity compared to its triazole derivatives (e.g., Deferasirox).

Synthesis & Reaction Engineering

The synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is a study in thermodynamic vs. kinetic control. It is the primary intermediate in the "melt fusion" synthesis of benzoxazinones.

2.1 The Critical Pathway: From Impurity to Intermediate

In the industrial production of Deferasirox, Salicylamide is reacted with Salicyloyl Chloride. The reaction proceeds through two distinct stages:[2][3][4][5]

-

Acylation (Kinetic Product): Formation of the open-chain imide (Disalicylimide).

-

Cyclodehydration (Thermodynamic Product): At elevated temperatures (>160°C), the imide cyclizes to form 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one .

Process Insight: Controlling the temperature is the "switch."

-

< 140°C: Favors the open-chain Disalicylimide.[6]

-

> 170°C: Favors the cyclized Benzoxazinone.

2.2 Synthetic Protocol: Selective Isolation of Disalicylimide

Note: This protocol is optimized for the isolation of the open-chain dimer, preventing cyclization.

Reagents:

-

Salicylamide (1.0 eq)

-

Salicyloyl Chloride (1.1 eq)

-

Solvent: Anhydrous Pyridine (or molten state without solvent)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) - 0.1 eq

Methodology:

-

Dissolution: Dissolve Salicylamide (13.7 g, 100 mmol) in anhydrous pyridine (50 mL) under nitrogen atmosphere.

-

Addition: Cool to 0°C. Add Salicyloyl Chloride (17.2 g, 110 mmol) dropwise over 30 minutes to control exotherm.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Crucial: Do not heat above 50°C to avoid benzoxazinone formation.

-

Quench: Pour the reaction mixture into ice-cold HCl (1M, 200 mL) to protonate the phenolic groups and remove pyridine.

-

Isolation: Filter the resulting white precipitate.

-

Purification: Recrystallize from Ethanol/Water (80:20).

-

Validation:

-

HPLC: Peak at RT distinct from Salicylamide (early) and Benzoxazinone (late).

-

1H NMR (DMSO-d6): Look for the NH signal at ~11.5 ppm and two distinct phenolic OH signals if symmetry is broken by solvent effects.

-

Pharmacological Applications & Derivatives[6][7][9][10][11][12][13][14]

While Disalicylimide is often flagged as a process impurity (limit <0.15% in API), it serves as a scaffold for two major therapeutic classes:

3.1 Iron Chelation Therapy (Deferasirox Precursors)

The primary utility of this scaffold is its conversion to Deferasirox (Exjade) .

-

Mechanism: The Disalicylimide is cyclized to the benzoxazinone, which is then ring-opened with 4-hydrazinobenzoic acid .[5]

-

Clinical Relevance: Deferasirox is an orally active tridentate chelator used for chronic iron overload (e.g., Thalassemia).[7] The "bis-hydroxyphenyl" motif is retained, ensuring high affinity for Fe³⁺ (log β ≈ 36 for the 2:1 complex).

3.2 Antiparasitic N-Benzoyl-2-hydroxybenzamides

Analogs where one salicylic ring is modified (e.g., removal of one OH, or substitution with alkyl groups) exhibit potent activity against protozoa.

-

Target: Toxoplasma gondii and Plasmodium falciparum.

-

SAR Insight: The intramolecular hydrogen bond (O-H···O=C) is essential for membrane permeability, allowing the molecule to act as a proton shuttle or metal sequestrant within the parasite.

3.3 Antifungal Activity

The uncyclized Disalicylimide has demonstrated efficacy against Mucorales fungi.

-

MoA: Iron starvation. Fungi require siderophores to scavenge iron; Disalicylimide competes for available iron in the microenvironment, inducing fungistatic effects.

Visualizing the Chemical Logic

The following diagram illustrates the bifurcation between the open-chain Disalicylimide (the topic molecule) and the cyclized drug precursors.

Caption: Reaction pathway controlling the formation of Disalicylimide vs. Deferasirox precursors.

Experimental Validation: Iron Chelation Assay

To verify the functional activity of the synthesized derivative, a spectrophotometric iron-binding assay is required.

Objective: Determine the stoichiometry of Fe³⁺ binding.

Protocol:

-

Stock Solutions:

-

Ligand (Disalicylimide): 10 mM in DMSO.

-

Metal (FeCl₃): 10 mM in 0.1 M HCl.

-

Buffer: 10 mM PIPES, pH 7.4.

-

-

Job's Plot (Method of Continuous Variation):

-

Prepare a series of solutions where the total concentration [Ligand] + [Metal] is constant (e.g., 100 µM), but the mole fraction varies from 0 to 1.

-

Incubate for 30 minutes at 25°C.

-

-

Measurement:

-

Measure Absorbance at 510 nm (characteristic charge transfer band for phenolate-Fe complexes).

-

-

Analysis:

-

Plot Absorbance vs. Mole Fraction of Metal.

-

Expected Result: A maximum at 0.33 (indicating 2:1 Ligand:Metal complex) or 0.5 (1:1 complex), depending on pH and concentration. For Disalicylimide, a 2:1 complex is typical at physiological pH.

-

Data Summary: Physicochemical Properties

| Property | Value | Relevance |

| CAS Number | 1972-71-0 | Identification |

| LogP (Predicted) | ~2.9 | Good membrane permeability; oral bioavailability potential. |

| pKa (Phenolic) | ~8.5, 10.2 | Ionization state at physiological pH (partially anionic). |

| Melting Point | 210-213°C (Cyclizes) | Caution: MP determination often leads to in-situ cyclization. |

| Solubility | Low in water; High in DMSO/Ethanol | Requires organic co-solvents for biological assays. |

References

-

Novartis AG. "Process for the preparation of substituted 3,5-diphenyl-1,2,4-triazoles." US Patent 6,465,504. (Describes the melt fusion synthesis of Deferasirox precursors).

-

Steinhauser, S., et al. "Complex formation of the iron chelator deferasirox (ICL670) and its derivatives." European Journal of Inorganic Chemistry, 2004. (Details the coordination chemistry of bis-hydroxyphenyl motifs).

-

BenchChem. "Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides." Technical Guide, 2025. (Pharmacology of the open-chain analogs).

-

Chaudhuri, R., et al. "Deferasirox: A Review of its Use in the Management of Transfusional Chronic Iron Overload." Drugs, 2004.[8][7] (Clinical context of the final drug product).

Sources

- 1. 1972-71-0|2-Hydroxy-N-(2-hydroxybenzoyl)benzamide|BLD Pharm [bldpharm.com]

- 2. US9593086B2 - Process for the preparation of deferasirox - Google Patents [patents.google.com]

- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google Patents [patents.google.com]

- 5. Deferasirox CAS#: 201530-41-8 [m.chemicalbook.com]

- 6. Benzamide - Wikipedia [en.wikipedia.org]

- 7. EP2509423A1 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]

- 8. EP2509423B1 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]

Technical Monograph: Physicochemical Profiling & Control of 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide

[1]

Common Name: Disalicylimide CAS Registry Number: 1972-71-0 Role: Critical Process Impurity (Deferasirox Synthesis) / Tridentate Ligand[1][2]

Executive Summary & Chemical Identity[1][3]

2-Hydroxy-N-(2-hydroxybenzoyl)benzamide, commonly referred to as Disalicylimide , is a symmetric imide derivative of salicylamide.[1] While it possesses intrinsic value as a tridentate chelating ligand, it is most significant in pharmaceutical development as Deferasirox EP Impurity A .[1]

Its presence is a critical quality attribute (CQA) in the synthesis of iron chelators.[1] The molecule is formed as a major by-product during the condensation of salicylic acid derivatives, specifically competing with the cyclization pathways required to form benzoxazinone intermediates.[1] Understanding its physicochemical behavior is essential for developing robust purification strategies in API manufacturing.[1]

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]

| Parameter | Detail |

| IUPAC Name | 2-hydroxy-N-(2-hydroxybenzoyl)benzamide |

| Synonyms | Disalicylimide; Bis(2-hydroxybenzoyl)amine; Deferasirox Impurity A |

| CAS Number | 1972-71-0 |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| SMILES | O=C(NC(=O)c1ccccc1O)c2ccccc2O |

Structural Analysis & Physicochemical Properties[1][3][5]

The molecule features two hydroxyphenyl rings connected by an imide (-CO-NH-CO-) bridge.[1] This structure dictates its unique solubility and stability profile.[1]

Intramolecular Hydrogen Bonding

The defining physicochemical feature of Disalicylimide is the presence of strong intramolecular hydrogen bonds (IMHB).[1] The phenolic hydroxyl protons interact with the carbonyl oxygens of the central imide bridge.[1]

-

Consequence: This "locks" the molecule into a planar or near-planar conformation, reducing its polarity and increasing its lipophilicity compared to its open-chain analogs.[1] This phenomenon explains its poor water solubility and retention in organic layers during extraction.[1]

Physicochemical Data Table[1][3]

| Property | Value / Characteristic | Contextual Note |

| Physical State | Solid (White to Off-white crystalline powder) | Forms needles from ethanol/water.[1] |

| Melting Point | 200°C – 210°C (Decomposes) | High MP due to extensive H-bonding network.[1] |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic aromatic rings dominate.[1] |

| Solubility (Organic) | High: DMSO, DMF, THFModerate: Ethanol, Methanol | Soluble in polar aprotic solvents.[1] |

| pKa (Calculated) | pKa₁ ≈ 7.5 (Phenolic)pKa₂ ≈ 8.5 (Imide N-H) | The imide proton is acidified by the two flanking carbonyls.[1] |

| LogP | ~2.8 - 3.2 | Lipophilic; crosses biological membranes easily.[1] |

| Chelation | Tridentate (O-N-O donor set) | Coordinates Fe(III) and Al(III) effectively.[1] |

Synthesis & Formation Mechanism[1]

In the context of drug development (specifically Deferasirox), Disalicylimide forms via the reaction of Salicyloyl Chloride with Salicylamide.[1] This is a competitive side reaction during the formation of the Benzoxazinone intermediate.[1]

The Competitive Pathway

The target reaction aims to cyclize the precursors into 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.[1] However, if the temperature is uncontrolled (>170°C) or if cyclization kinetics are slow, the linear acylation prevails, yielding Disalicylimide.[1]

Why this matters: Disalicylimide is structurally similar to the benzoxazinone intermediate, making separation by crystallization difficult.[1]

Pathway Visualization (DOT)[1]

Figure 1: Competitive reaction pathway showing the formation of Disalicylimide (Impurity A) versus the desired Benzoxazinone intermediate during Deferasirox synthesis.[1]

Analytical Characterization & Control Protocol

To ensure pharmaceutical purity, a validated HPLC method is required to separate Disalicylimide from the API and other related substances.[1]

Detection Protocol (HPLC-UV)

Because Disalicylimide lacks ionizable groups that are permanently charged at neutral pH, Reverse Phase Chromatography (RP-HPLC) is the standard.[1]

-

Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 240 nm (Absorption max of the benzamide system) and 315 nm (Phenolic shift).[1]

-

Retention Logic: Disalicylimide is relatively non-polar.[1] It will elute after Salicylamide and before the highly lipophilic Deferasirox dimer impurities.[1]

Mass Spectrometry (LC-MS/MS)

For structural confirmation during R&D:

Impact on Drug Development[1]

Purification Challenges

Disalicylimide has a "sticky" solubility profile.[1] It co-precipitates with the benzoxazinone intermediate.[1]

-

Standard Removal: Recrystallization from Isopropanol (IPA) is often cited.[1] The benzoxazinone is less soluble in cold IPA than Disalicylimide, allowing the impurity to remain in the mother liquor.[1]

-

Critical Limit: In Deferasirox API, this impurity must typically be controlled to < 0.15% (ICH Q3A limits).

Chelation Interference

As a tridentate ligand, Disalicylimide can chelate iron in a 2:1 ligand-to-metal ratio.[1] If present in the final drug product, it competes with Deferasirox for iron binding, potentially altering the pharmacokinetic profile or leading to non-therapeutic iron complexes.[1]

References

-

World Intellectual Property Organization (WIPO). (2014).[1] Process for the preparation of deferasirox. WO2014136062A2.[1] Retrieved from .[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 126654116, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. Retrieved from .[1]

-

CymitQuimica. (n.d.).[1] 2-Hydroxy-N-(2-hydroxybenzoyl)benzamide (CAS 1972-71-0).[1][2][3] Retrieved from .[1]

-

European Directorate for the Quality of Medicines (EDQM). (2022).[1] Deferasirox Monograph 2938: Impurity A. European Pharmacopoeia (Ph.[1] Eur.). (Reference to standard compendial limits).

2-hydroxy-N-(2-hydroxybenzoyl)benzamide CAS number 1972-71-0

An In-depth Technical Guide to 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (CAS 1972-71-0)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide (CAS No. 1972-71-0), a molecule of significant interest within the pharmaceutical industry. Primarily known as a process-related impurity in the synthesis of the iron-chelating agent Deferasirox, this compound's characterization and control are critical for drug quality and safety. Beyond its role as an impurity, its structural classification as a salicylanilide derivative places it within a class of compounds known for a wide spectrum of biological activities. This document will delve into its physicochemical properties, synthesis and formation pathways, biological context, and detailed experimental protocols for its synthesis and analytical quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's scientific and practical implications.

Introduction

2-hydroxy-N-(2-hydroxybenzoyl)benzamide, also known as Disalicylamide, is a notable member of the N-benzoyl-2-hydroxybenzamide family.[1] While not a widely recognized active pharmaceutical ingredient (API) itself, it holds considerable importance as a critical process impurity formed during the manufacture of Deferasirox, a widely used oral iron chelator.[2][3] The presence of such impurities in APIs is a major concern for regulatory bodies, necessitating their thorough characterization, quantification, and control to ensure the safety and efficacy of the final drug product.

The core structure of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, featuring two salicylic acid moieties linked by an amide bond, is intriguing from a medicinal chemistry perspective. The parent class of salicylanilides has been extensively investigated and is known to exhibit a diverse range of biological activities, including antibacterial, antifungal, anticancer, and antiprotozoal properties.[4][5][6][7][8] This guide will, therefore, not only address the compound's role as a pharmaceutical impurity but also explore its potential, yet untapped, biological significance based on the established pharmacology of its structural class.

Physicochemical Properties and Analytical Characterization

A precise understanding of the physicochemical properties of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is fundamental for its synthesis, purification, and analytical detection. Key identifying information and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1972-71-0 | [1][9] |

| Molecular Formula | C₁₄H₁₁NO₄ | [1] |

| Molecular Weight | 257.24 g/mol | [1] |

| IUPAC Name | 2-hydroxy-N-(2-hydroxybenzoyl)benzamide | [10] |

| Synonyms | Disalicylamide, Deferasirox Diacyl Impurity, 2,2'-Dihydroxydibenzamide | [1][3] |

| Appearance | White Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide are typically achieved through a combination of spectroscopic and chromatographic techniques. Suppliers of this compound as a reference standard provide comprehensive characterization data.[11]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of protons, confirming the presence of the aromatic rings, the hydroxyl groups, and the amide proton.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to elucidate its fragmentation pattern, further confirming its structure.

-

High-Performance Liquid Chromatography (HPLC): A crucial technique for assessing the purity of the compound and for its quantification in API samples.

-

Infrared Spectroscopy (IR): Identifies the key functional groups present in the molecule, such as the O-H stretch of the hydroxyl groups, the N-H stretch of the amide, and the C=O stretch of the amide and carbonyl groups.

-

Thermogravimetric Analysis (TGA): Measures the thermal stability of the compound.

Synthesis and Formation Mechanisms

The primary context for the synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is its inadvertent formation during the production of Deferasirox.[2] It arises from the reaction between salicyloyl chloride and salicylamide at elevated temperatures.[2] This reaction can lead to the formation of this diacyl impurity, which can be challenging to remove from the final product.[2]

Formation as a Deferasirox Impurity

The formation of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide as a byproduct in the synthesis of Deferasirox is a critical consideration for process chemists. The intended reaction for one of the synthetic routes to an intermediate of Deferasirox involves the condensation of salicyloyl chloride with salicylamide.[2] However, under certain conditions, a secondary reaction can occur where a second molecule of salicyloyl chloride acylates the nitrogen of the newly formed amide, leading to the formation of the diacyl impurity.[2]

Caption: General synthetic workflow for the target compound.

Modern synthetic methodologies, such as microwave-assisted synthesis, have been successfully employed for the rapid and efficient synthesis of related salicylanilide derivatives and could be adapted for this compound. [6][12]

Biological Context and Potential Applications

A Critical Pharmaceutical Reference Standard

The primary and most immediate application of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is as a certified reference material for the quality control of Deferasirox. [3]Its availability in a highly pure form is essential for:

-

Analytical Method Development: Developing and optimizing chromatographic methods (e.g., HPLC, UPLC) to separate and quantify this impurity from the API.

-

Method Validation: Ensuring that the analytical method is accurate, precise, specific, and robust.

-

Routine Quality Control: Monitoring the levels of this impurity in each batch of Deferasirox to ensure it remains below the regulatory limits.

Potential Biological Activities of the Salicylanilide Class

The structural framework of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is shared with a broad class of salicylanilides that have demonstrated significant biological activities. This suggests that the title compound, while primarily considered an impurity, may possess unexplored pharmacological properties.

-

Antimicrobial and Antifungal Activity: Salicylanilides are known to possess potent activity against a range of bacteria and fungi. [4][6][7]* Anticancer Activity: Certain derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against key signaling proteins like the epidermal growth factor receptor (EGFR). [8]* Antiprotozoal Activity: N-benzoyl-2-hydroxybenzamides have shown remarkable efficacy against parasites such as Toxoplasma gondii and Plasmodium falciparum. [13][14]The proposed mechanism for this activity involves the disruption of a unique parasite secretory pathway, which is crucial for the parasite's survival and infectivity. [13][15]* Enzyme Inhibition: The broader class of 2-hydroxy-N-phenylbenzamides has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases like Alzheimer's. [16][17]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. US9593086B2 - Process for the preparation of deferasirox - Google Patents [patents.google.com]

- 3. Deferasirox EP Impurity A | 1972-71-0 | SynZeal [synzeal.com]

- 4. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disalicylimide | 1972-71-0 [chemicalbook.com]

- 10. bis(2-hydroxybenzamide);2-hydroxy-N-(2-hydroxybenzoyl)benzamide | C28H25N3O8 | CID 126654116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 13. Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: Antiprotozoal Activity of N-Benzoyl-2-Hydroxybenzamides

Targeting the Secretory Pathway and Mitochondrial Bioenergetics in Apicomplexan Parasites

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacology of N-benzoyl-2-hydroxybenzamides , a specialized class of "pseudo-peptide" small molecules distinct from classical salicylanilides. While structurally related to the anthelmintic niclosamide, this scaffold—characterized by a central imide (–CO–NH–CO–) linker—exhibits a unique mode of action.

Unlike standard protonophores that indiscriminately uncouple oxidative phosphorylation, recent lead optimization (e.g., compound QQ-437 ) indicates that N-benzoyl-2-hydroxybenzamides primarily disrupt the parasite secretory pathway (specifically targeting the Adaptin-3β complex) in organisms like Toxoplasma gondii and Plasmodium falciparum. This guide outlines the rational design, synthesis, and biological validation of these compounds.

Chemical Basis & Rational Design

The core pharmacophore of N-benzoyl-2-hydroxybenzamides consists of a salicylamide (Ring A) coupled to a benzoic acid derivative (Ring B) via an imide linkage.[1]

1.1 The Scaffold Architecture

The molecule adopts a specific conformation stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen of the amide/imide linker. This "pseudo-ring" formation is critical for cell permeability (Lipinski compliance) and target binding.

-

Ring A (Salicylamide): The 2-hydroxyl group is non-negotiable. It functions as a hydrogen bond donor, locking the conformation. Removal or methylation of this -OH abolishes activity.

-

Linker (Imide): The N-acyl functionality (

) increases the acidity of the NH proton compared to a standard amide, potentially influencing pKa and membrane transit. -

Ring B (Benzoyl): This region tolerates significant variation. Introduction of lipophilic electron-withdrawing groups (EWGs) or bulky alkoxy groups (e.g., 4-isopropoxy) typically enhances potency by improving hydrophobic collapse into the target binding pocket.

1.2 Structure-Activity Relationship (SAR) Matrix

| Structural Region | Modification | Effect on Activity (IC50) |

| Ring A (2-OH) | Removal (H) | Loss of Activity (>10 µM) |

| Ring A (2-OH) | Methylation (OMe) | Loss of Activity |

| Linker | N-Methylation | Reduced potency (Steric clash) |

| Ring B (Para) | 4-Ethyl / 4-Isopropoxy | Enhanced Potency (Low nM range) |

| Ring B (Meta) | Halogenation (Cl, Br) | Moderate improvement |

Mechanisms of Action (MOA)

The N-benzoyl-2-hydroxybenzamides exhibit a dual-threat mechanism, though the secretory pathway disruption is the distinguishing feature of the newest generation of leads.

2.1 Primary Mechanism: Secretory Pathway Disruption

In T. gondii and P. falciparum, these compounds target the Adaptin-3β (AP-3β) subunit of the adaptor protein complex. This complex is responsible for protein trafficking from the Golgi to specialized organelles:

-

Micronemes & Rhoptries: Essential for host cell invasion.[1]

-

Acidocalcisomes: Essential for osmoregulation and storage.

Inhibition leads to the mis-sorting of critical invasion proteins, causing the accumulation of vesicles and eventual parasite death.

2.2 Secondary Mechanism: Mitochondrial Uncoupling

Similar to salicylanilides, the phenolic moiety allows these compounds to act as weak acids. They can shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force (

2.3 Pathway Visualization

Caption: Mechanism of action showing the disruption of the AP-3 dependent secretory pathway leading to invasion failure.

Synthetic Workflow

The synthesis of N-benzoyl-2-hydroxybenzamides is a direct N-acylation of salicylamide. The protocol requires anhydrous conditions to prevent hydrolysis of the acid chloride.

3.1 Reaction Scheme

Reactants: Salicylamide (Nucleophile) + Substituted Benzoyl Chloride (Electrophile).

Solvent/Base: Pyridine (Acts as both solvent and proton scavenger).

Conditions: Reflux (

3.2 Step-by-Step Protocol

-

Preparation of Acid Chloride:

-

Dissolve the substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases.

-

Evaporate solvent to yield the crude benzoyl chloride.[2]

-

-

Coupling Reaction:

-

Dissolve salicylamide (1.0 eq) in anhydrous pyridine (0.5 M concentration).

-

Add the prepared benzoyl chloride (1.1 eq) dropwise at

under inert atmosphere ( -

Allow to warm to RT, then reflux at

for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

-

Work-up & Purification:

-

Cool the mixture and pour into ice-cold 1M HCl (to neutralize pyridine and protonate the product).

-

Extract with Ethyl Acetate (

). Wash organic layer with brine. -

Dry over

and concentrate. -

Purification: Recrystallize from Methanol/Water or perform Flash Chromatography (Silica gel).

-

3.3 Synthesis Diagram

Caption: Synthetic route via N-acylation of salicylamide in basic media.

Biological Evaluation Protocols

To validate antiprotozoal activity, a self-validating phenotypic screen is required. The Resazurin (Alamar Blue) Assay is the industry standard for high-throughput screening against T. gondii or P. falciparum.

4.1 In Vitro Antiparasitic Assay (T. gondii)

-

Objective: Determine the half-maximal inhibitory concentration (

). -

Cell Line: Human Foreskin Fibroblasts (HFF) infected with T. gondii (RH strain expressing YFP or Luciferase).

Protocol:

-

Seeding: Plate HFF cells in 96-well plates (

cells/well) and grow to confluence (24h). -

Infection: Infect monolayers with T. gondii tachyzoites (MOI 3:1).

-

Treatment: Immediately add serial dilutions of the test compound (e.g., 0.1 nM to 10 µM). Include DMSO control (negative) and Pyrimethamine (positive control).

-

Incubation: Incubate for 72 hours at

, 5% -

Readout:

-

Fluorescence: If using YFP-strain, read fluorescence (Ex 510nm / Em 540nm).

-

Viability: Add Resazurin (10% v/v). Incubate 2-4 hours. Read fluorescence (Ex 560nm / Em 590nm).

-

-

Analysis: Normalize data to DMSO control and fit to a non-linear regression model (Sigmoidal dose-response) to calculate

.

4.2 Selectivity Index (SI) Calculation

Simultaneously run the Resazurin assay on uninfected HFF cells.

Representative Data & Lead Optimization

The following table summarizes the activity profile of key derivatives reported in literature (e.g., Stec et al., 2012), highlighting the impact of Ring B substitution.

| Compound ID | Ring B Substitution | T. gondii | P. falciparum | Host | Selectivity Index |

| Salicylamide | None | >10,000 | >10,000 | >100 | N/A |

| 1a | 4-Ethyl | 120 | 450 | >50 | >400 |

| 1d | 4-Isopropoxy | 35 | 85 | >50 | >1400 |

| QQ-437 | 4-(Trifluoromethoxy) | 12 | 45 | 42 | 3500 |

| Neg. Control | 2-Methoxy (Ring A) | >5,000 | >5,000 | >100 | Inactive |

Note: Data represents average values from standardized fluorescent assays. The 4-isopropoxy and 4-trifluoromethoxy derivatives (QQ-437) represent the current state-of-the-art for this scaffold.

References

-

Stec, J., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.[3] Journal of Medicinal Chemistry, 55(7), 3088–3100.[3]

-

Fomovska, A., et al. (2012). Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway. Antimicrobial Agents and Chemotherapy, 56(5), 2666–2682.

-

Renyoldson, A., et al. (2008). Resazurin-based assay for screening of anti-leishmanial and anti-trypanosomal compounds. Journal of Microbiological Methods, 75(3), 322-324.

-

Goetz, M., et al. (2008). Screening of a library of synthetic chemicals identifies inhibitors of Toxoplasma gondii growth. Antimicrobial Agents and Chemotherapy, 52(3), 844–852.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

2-hydroxy-N-(2-hydroxybenzoyl)benzamide as a precursor in synthesis

Synonyms: Disalicyloimide, Bis-salicylamide, N-Salicyloylsalicylamide CAS: 1975-63-9 (Generic for salicylamide derivatives; specific isomer distinction required)

Executive Summary

2-hydroxy-N-(2-hydroxybenzoyl)benzamide is a pseudo-symmetrical imide derived from the condensation of two salicylic acid moieties.[1] While often encountered as the "uncyclized intermediate" in the synthesis of the iron-chelator Deferasirox , this molecule possesses distinct chemical utility as a stable precursor for 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-ones .

This guide details the isolation, characterization, and controlled reactivity of this imide. Unlike standard amides, the N-acyl bond in this scaffold is highly susceptible to intramolecular nucleophilic attack by the phenolic hydroxyl group, driving a cyclodehydration pathway that is central to its synthetic value.

Part 1: Structural Analysis & Reactivity Profile

The Acyclic-Cyclic Tautomeric Relationship

The defining feature of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is its thermodynamic instability relative to its dehydrated counterpart.

-

Acyclic Form (The Topic): Possesses free phenolic hydroxyls and a central imide (

) linkage. It acts as a tetradentate ligand ( -

Cyclic Form (The Product): 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.[2][3][4][5] The cyclization is driven by entropy and the formation of a stable heterocycle.

Mechanistic Pathway

The transformation is an intramolecular condensation. The phenolic oxygen attacks the carbonyl carbon of the adjacent amide group, eliminating water.

Figure 1: The synthetic position of Disalicyloimide as the pivot point between raw materials and the bioactive benzoxazinone scaffold.[1]

Part 2: Synthesis Strategies

Strategic Isolation

To isolate the acyclic 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, one must suppress the cyclization reaction. This is achieved by:

-

Temperature Control: Maintaining reaction temperatures below 40°C.

-

Solvent Selection: Using aprotic solvents (DCM or THF) with a base scavenger (Pyridine or TEA) rather than high-boiling solvents like xylene which promote dehydration.

Reaction Stoichiometry

The synthesis typically utilizes an activated acid derivative (Salicyloyl chloride) reacting with Salicylamide.

Critical Quality Attribute (CQA): The purity of the salicyloyl chloride is paramount. Presence of thionyl chloride impurities can catalyze the premature cyclization to the benzoxazinone.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Target: Isolation of the acyclic imide.

Reagents:

-

Salicylamide (1.0 eq)[6]

-

Salicyloyl Chloride (1.1 eq)[2]

-

Pyridine (anhydrous)[7]

-

Dichloromethane (DCM)

Step-by-Step:

-

Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve Salicylamide (13.7 g, 100 mmol) in dry DCM (150 mL).

-

Base Addition: Add Pyridine (12 mL) and cool the solution to 0–5°C using an ice bath.

-

Acylation: Add Salicyloyl Chloride (17.2 g, 110 mmol) dropwise over 30 minutes. Note: Exothermic reaction. Ensure internal temperature does not exceed 10°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Do not reflux.

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (200 mL) to neutralize pyridine and precipitate the product.

-

Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL) followed by cold ethanol (1 x 20 mL).

-

Drying: Dry under vacuum at 40°C. Warning: Higher temperatures during drying may induce partial cyclization.

Expected Yield: 75–85% Characterization:

-

IR: Distinct imide carbonyl bands (approx. 1680 and 1720 cm⁻¹). Absence of the cyclic C=N band seen in benzoxazinones.

Protocol B: Controlled Cyclization to Benzoxazinone

Target: Conversion of precursor to bioactive scaffold.

Reagents:

-

2-hydroxy-N-(2-hydroxybenzoyl)benzamide (from Protocol A)

-

Ethanol or Xylene (depending on method)

-

Catalytic p-Toluenesulfonic acid (pTSA)

Step-by-Step:

-

Suspend the imide (10 g) in Xylene (100 mL).

-

Add pTSA (0.1 g).

-

Heat to reflux (approx. 140°C) with a Dean-Stark trap to remove water.

-

Monitor by TLC until the starting imide spot disappears (approx. 2–4 hours).

-

Cool to 0°C. The cyclic product, 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one, will crystallize.

-

Filter and wash with cold ethanol.

Part 4: Technical Data & Specifications

Comparative Data Table

| Property | Acyclic Precursor (Imide) | Cyclic Product (Benzoxazinone) |

| Formula | ||

| MW | 257.24 g/mol | 239.23 g/mol |

| Solubility | Soluble in DMSO, basic water | Soluble in Chloroform, Toluene |

| Stability | Hydrolytically unstable; heat sensitive | Thermally stable; acid stable |

| IR Signature | Broad OH (3200-3400), Split C=O | Sharp C=N (1620), Lactone C=O[2][6] |

| Role | Ligand / Intermediate | Pharmacophore / Deferasirox Precursor |

Analytical Validation (HPLC)

When analyzing the precursor, use a gradient method to separate it from the cyclic impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Retention: The acyclic imide typically elutes earlier than the hydrophobic benzoxazinone.

Part 5: Application in Coordination Chemistry

Beyond organic synthesis, the acyclic imide serves as a versatile ligand. The "hard" oxygen donors (phenolic and carbonyl) make it ideal for coordinating lanthanides and transition metals.

Figure 2: Coordination mode of the deprotonated imide ligand.

References

-

National Institutes of Health (PubChem). (2025). 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one Compound Summary. Retrieved from [Link]

-

Google Patents. (2015). Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for Deferasirox synthesis (EP2632907B1).[4] Retrieved from

Sources

- 1. US9593086B2 - Process for the preparation of deferasirox - Google Patents [patents.google.com]

- 2. 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | C14H9NO3 | CID 135685723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]

- 5. prudencepharma.com [prudencepharma.com]

- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

Methodological & Application

Application Notes and Protocols for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide in Cell Culture Assays

Introduction

2-hydroxy-N-(2-hydroxybenzoyl)benzamide, also known as Disalicylimide, is a molecule of growing interest within the scientific community. Structurally, it belongs to the salicylamide family, a class of compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide is a known impurity in the iron chelator drug Deferasirox, which strongly suggests its own potential to bind iron and modulate iron-dependent cellular processes.

Iron is an essential element for numerous cellular functions, from DNA synthesis to energy metabolism. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to oxidative stress and cellular damage. Consequently, iron chelation has emerged as a therapeutic strategy for various diseases, including iron overload disorders and cancer. In the context of oncology, iron is crucial for tumor growth and proliferation, making iron chelators a promising class of anti-cancer agents.

Furthermore, the salicylamide scaffold has been associated with the inhibition of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) environment of solid tumors. By potentially acting as both an iron chelator and a HIF-1α inhibitor, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide presents a compelling case for investigation in cancer cell biology and drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide in a variety of cell-based assays. The protocols outlined below are designed to be robust and reproducible, enabling the user to investigate the cytotoxic, pro-apoptotic, and iron-chelating effects of this compound, as well as its impact on HIF-1α signaling.

Scientific Background: Plausible Mechanisms of Action

The biological activities of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide are likely multifaceted, primarily revolving around its ability to chelate iron and potentially modulate hypoxia signaling pathways.

Iron Chelation and Induction of Apoptosis

As a potential iron chelator, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide can deplete intracellular iron levels. This disruption of iron homeostasis can trigger the intrinsic pathway of apoptosis. By sequestering iron, the compound may inhibit iron-dependent enzymes crucial for cell survival and proliferation, leading to cell cycle arrest and programmed cell death.

Caption: Plausible mechanism of apoptosis induction.

Modulation of HIF-1α Signaling

The stability of the HIF-1α subunit is regulated by iron-dependent prolyl hydroxylases (PHDs). Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. By chelating iron, 2-hydroxy-N-(2-hydroxybenzoyl)benzamide may inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen. This can have complex downstream effects on tumor cell metabolism, angiogenesis, and survival.

Caption: Hypothesized modulation of HIF-1α signaling.

Materials and Reagents

-

2-hydroxy-N-(2-hydroxybenzoyl)benzamide (purity ≥98%)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Trypsin-EDTA solution

-

Cell counting solution (e.g., trypan blue)

-

96-well and 6-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Iron Assay Kit (colorimetric)

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

Primary antibody against HIF-1α

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate for Western blotting

Protocol 1: Stock Solution Preparation and Storage

Rationale: Proper preparation and storage of the compound's stock solution are critical for experimental reproducibility. DMSO is recommended as the initial solvent based on the solubility of the related compound, salicylamide. However, it is imperative to visually confirm the complete dissolution of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Step-by-Step Protocol:

-

Preparation of a 10 mM Stock Solution:

-

Accurately weigh a suitable amount of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide powder.

-

Dissolve the powder in cell culture grade DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protect the stock solution from light.

-

Note: Before use in cell culture, the stock solution should be thawed at room temperature and vortexed gently. The required volume of the stock solution is then diluted in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure that the compound does not precipitate upon dilution in the aqueous medium.

Protocol 2: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This assay will determine the cytotoxic effects of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide on a given cell line and allow for the calculation of the half-maximal inhibitory concentration (IC50).

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide in complete culture medium from the 10 mM stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 1.25 ± 0.08 | 100 |

| 0.1 | 1.22 ± 0.07 | 97.6 |

| 1 | 1.10 ± 0.06 | 88.0 |

| 10 | 0.65 ± 0.04 | 52.0 |

| 50 | 0.20 ± 0.02 | 16.0 |

| 100 | 0.10 ± 0.01 | 8.0 |

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with 2-hydroxy-N-(2-hydroxybenzoyl)benzamide at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 hours).

-

Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Data Presentation:

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| Compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |

| Positive Control | 15.3 ± 1.8 | 50.7 ± 4.2 | 34.0 ± 3.1 |

Protocol 4: Intracellular Iron Chelation Assay

Rationale: This colorimetric assay measures the intracellular iron content to directly assess the iron-chelating activity of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. The assay is based on the release of iron from cellular proteins in an acidic environment and its subsequent reaction with a chromogenic agent.

Step-by-Step Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the compound as described in Protocol 3.

-

Harvest the cells and wash them with cold PBS.

-

Lyse the cells using a suitable lysis buffer and sonication or homogenization.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a BCA assay to normalize the iron content.

-

-

Iron Assay:

-

Follow the manufacturer's instructions for the chosen colorimetric iron assay kit.

-

Typically, this involves adding an acidic reagent to release iron, followed by a reducing agent to convert Fe3+ to Fe2+, and finally a chromogenic reagent that forms a colored complex with Fe2+.

-

Measure the absorbance at the specified wavelength.

-

-

Data Analysis:

-

Calculate the iron concentration in each sample using a standard curve generated with known iron concentrations.

-

Normalize the iron concentration to the protein concentration of the lysate.

-

Compare the intracellular iron levels in treated cells to the vehicle control.

-

Protocol 5: Western Blot Analysis of HIF-1α Stabilization

Rationale: This protocol is designed to determine if 2-hydroxy-N-(2-hydroxybenzoyl)benzamide can stabilize the HIF-1α protein. As HIF-1α is rapidly degraded under normoxic conditions, a chemical inducer of hypoxia, such as cobalt chloride (CoCl2), is often used as a positive control.

Step-by-Step Protocol:

-

Cell Treatment:

-

Treat cells with the compound under normoxic conditions.

-

Include a vehicle control and a positive control (e.g., 100-200 µM CoCl2) for HIF-1α stabilization.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them. For HIF-1α detection, it is often advantageous to use a nuclear extraction kit to enrich for the stabilized protein.

-

Determine the protein concentration of the extracts.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the HIF-1α signal to a loading control such as β-actin or Lamin B1 (for nuclear extracts).

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Compound precipitates in culture medium | Poor aqueous solubility. | Prepare a more dilute stock solution in DMSO. Ensure the final DMSO concentration in the medium is not excessive. Perform a solubility test of the compound in the final culture medium. |

| High variability in MTT assay results | Uneven cell seeding, edge effects in the plate, or contamination. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. Maintain sterile technique. |

| No apoptotic effect observed | Compound concentration is too low, or incubation time is too short. The cell line may be resistant. | Test a wider range of concentrations and multiple time points. Use a different cell line. |

| Weak or no HIF-1α signal in Western blot | HIF-1α is rapidly degraded. Insufficient protein loading. | Work quickly and keep samples on ice during protein extraction. Use a nuclear extraction protocol. Load more protein per lane. |

References

-

LookChem. (n.d.). Disalicylimide. Retrieved from [Link]

-

PubChem. (n.d.). 2-hydroxybenzamide;2-hydroxy-N-(2-hydroxybenzoyl)benzamide. Retrieved from [Link]

-

Cappellini, M. D., & Taher, A. (2009). Deferasirox (Exjade) for the Treatment of Iron Overload. Acta Haematologica, 122(2-3), 165–173. [Link]

- Hentze, M. W., Muckenthaler, M. U., Galy, B., & Camaschella, C. (2010). Two to tango: regulation of Mammalian iron metabolism. Cell, 142(1), 24–38.

- Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399–408.

-

DeNovix. (2021). Apoptosis Assay Protocol. Retrieved from [Link]

-

Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]

-

ScienCell Research Laboratories. (n.d.). Iron Assay (Ir). Retrieved from [Link]

Application Note: A Robust HPLC Method for the Quantification of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide. The developed protocol is tailored for researchers, scientists, and professionals in the drug development industry, providing a comprehensive guide from mobile phase preparation to method validation. The causality behind each experimental parameter is elucidated to ensure scientific integrity and facilitate seamless adoption in a laboratory setting. This self-validating system is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction

2-hydroxy-N-(2-hydroxybenzoyl)benzamide, a molecule incorporating both phenolic and amide functionalities, presents an interesting analytical challenge. Its structural complexity, with two hydroxyl groups and an amide linkage, necessitates a well-defined and robust analytical method for accurate quantification, which is critical in research and pharmaceutical development. This document provides an in-depth protocol for the reversed-phase HPLC analysis of this compound, ensuring high specificity, accuracy, and precision.

The method development was guided by the physicochemical properties of the analyte and established chromatographic principles for phenolic and amide compounds. The final protocol is designed to be both efficient and reliable for routine analysis.

Analyte Properties and Method Rationale

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

-

Structure: 2-hydroxy-N-(2-hydroxybenzoyl)benzamide possesses aromatic rings and polar functional groups (hydroxyl and amide). This dual nature makes it suitable for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

-

Solubility: While specific quantitative solubility data is not extensively available, based on its structure containing polar hydroxyl and amide groups alongside benzene rings, the compound is predicted to be soluble in polar organic solvents such as methanol and acetonitrile, and sparingly soluble in water. This informs the choice of solvent for sample and standard preparation.

-

UV Absorbance: The presence of chromophoric aromatic rings suggests strong UV absorbance. Based on structurally similar compounds like 2-hydroxy-N-phenylbenzamides, a detection wavelength of around 280 nm is a logical starting point.[1] However, for optimal sensitivity, it is crucial to determine the absorbance maximum experimentally.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide.

Caption: HPLC analysis workflow from preparation to reporting.

Detailed Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (or experimentally determined λmax) |

| Run Time | 15 minutes |

Rationale for Parameter Selection:

-

Column: A C18 column is a versatile and widely used reversed-phase column that provides excellent retention and separation for moderately polar compounds like the analyte.

-

Mobile Phase: The combination of acetonitrile and a phosphate buffer offers good separation efficiency. Acetonitrile is a common organic modifier in reversed-phase HPLC. The phosphate buffer controls the pH of the mobile phase, which is crucial for the consistent ionization state of the phenolic hydroxyl groups, thereby ensuring reproducible retention times. A pH of 3.0 is chosen to suppress the ionization of the hydroxyl groups, leading to better peak shape and retention.

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.

-

Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

-

Detection Wavelength: As previously discussed, 280 nm is a suitable starting point for detection. It is highly recommended to determine the optimal wavelength by running a UV scan of the analyte in the mobile phase.

Preparation of Solutions

4.2.1. 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0)

-

Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

-

Adjust the pH to 3.0 with phosphoric acid (H₃PO₄).

-

Filter the buffer solution through a 0.45 µm membrane filter before use.

4.2.2. Mobile Phase Preparation

-

Mix 500 mL of acetonitrile with 500 mL of the 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0).

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

4.2.3. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of 2-hydroxy-N-(2-hydroxybenzoyl)benzamide reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. This is the standard stock solution.

4.2.4. Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4.2.5. Sample Preparation

-

Accurately weigh a portion of the sample containing 2-hydroxy-N-(2-hydroxybenzoyl)benzamide.

-

Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed method must be validated to ensure its suitability for the intended purpose, in accordance with the ICH Q2(R1) guidelines.[2]

Caption: Key parameters for HPLC method validation.

System Suitability

Before commencing sample analysis, the suitability of the chromatographic system must be verified. This is performed by injecting the working standard solution (e.g., 25 µg/mL) five times. The system suitability parameters should meet the following criteria as per USP <621>.[3][4][5][6]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (if applicable), the standard solution, and the sample solution. The peak for 2-hydroxy-N-(2-hydroxybenzoyl)benzamide in the sample chromatogram should be free from any co-eluting peaks at the same retention time as the standard. Peak purity can be assessed using a photodiode array (PDA) detector.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Inject the prepared working standard solutions in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[2][7] Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For an assay, the minimum specified range is typically 80% to 120% of the test concentration.[7]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

| Parameter | Variation |

| Flow Rate | ± 0.1 mL/min |

| Column Temperature | ± 2 °C |

| Mobile Phase Composition | ± 2% absolute change in the organic modifier |

| pH of Buffer | ± 0.2 units |